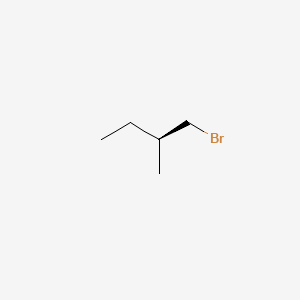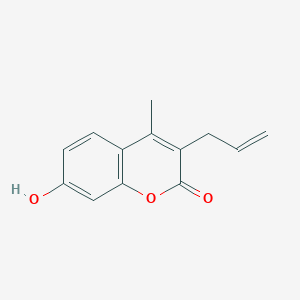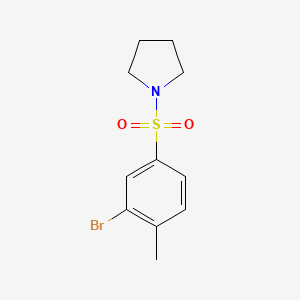
7-Aminoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminoquinolin-4-ol (7-AQ) is a synthetic heterocyclic compound of potential significance in scientific research and industry. It has a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol .
Synthesis Analysis
The synthesis of 7-substituted 4-aminoquinoline analogues, which includes 7-Aminoquinolin-4-ol, has been reported in several studies . These studies employed parallel synthetic methods to generate various 4-aminoquinoline analogues. The synthesis involved the use of different types of linkers and substituents on the benzimidazole ring .Molecular Structure Analysis
The molecular structure of 7-Aminoquinolin-4-ol is characterized by a quinoline ring with an amino group at the 7-position and a hydroxyl group at the 4-position . Further analysis of the molecular structure can be found in the referenced papers .Chemical Reactions Analysis
7-Aminoquinolin-4-ol, like other 4-aminoquinolines, can undergo various chemical reactions. For instance, it can participate in nucleophilic aromatic substitution reactions . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Aminoquinolin-4-ol include a molecular weight of 160.17 g/mol. More detailed information about its physical and chemical properties can be found in the referenced papers .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Tuberculosis remains a major health challenge worldwide. The antimycobacterial activity of quinoline derivatives is being explored, with 7-Aminoquinolin-4-ol serving as a core structure for creating new therapeutic agents against Mycobacterium tuberculosis.
Each of these applications represents a unique field of study where 7-Aminoquinolin-4-ol derivatives are showing promise. The ongoing research in these areas highlights the compound’s versatility and potential to contribute significantly to medicinal chemistry .
Mecanismo De Acción
Target of Action
7-Aminoquinolin-4-ol, like other aminoquinolines, is known to have antimalarial properties . The primary targets of these compounds are various proteins and enzymes in the malaria parasite, Plasmodium falciparum . These targets include enzymes like Cytochrome P450 2D6, Cytochrome P450 3A4, and Cytochrome P450 1A1, among others . These enzymes play crucial roles in the parasite’s metabolism and survival.
Mode of Action
The mode of action of 7-Aminoquinolin-4-ol involves its interaction with these targets, leading to changes that inhibit the growth and survival of the malaria parasite . For instance, it can inhibit protein synthesis , affect DNA and RNA synthesis , and interfere with other biochemical processes essential for the parasite .
Biochemical Pathways
The action of 7-Aminoquinolin-4-ol affects several biochemical pathways in the malaria parasite. By inhibiting key enzymes, it disrupts the parasite’s metabolic processes, leading to its death
Pharmacokinetics
The pharmacokinetics of 7-Aminoquinolin-4-ol, like other 4-aminoquinolines, involves its absorption, distribution, metabolism, and excretion (ADME). These compounds are known to be extensively distributed in tissues and characterized by a long elimination half-life . .
Result of Action
The result of the action of 7-Aminoquinolin-4-ol is the inhibition of the growth and survival of the malaria parasite. By disrupting key metabolic processes, it leads to the death of the parasite, thereby treating the malaria infection .
Action Environment
The action, efficacy, and stability of 7-Aminoquinolin-4-ol can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the specific characteristics of the parasite strain . Understanding these factors is crucial for optimizing the use of 7-Aminoquinolin-4-ol and other similar compounds in treating malaria.
Direcciones Futuras
7-Aminoquinolin-4-ol has potential significance in scientific research and industry. Its derivatives have shown promising results in antimalarial activity and cancer cell growth inhibition . These findings suggest that 7-Aminoquinolin-4-ol and its derivatives could be promising candidates for further study.
Propiedades
IUPAC Name |
7-amino-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWFHAGOHIYPPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=CC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434068 |
Source


|
| Record name | 7-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1027189-62-3 |
Source


|
| Record name | 7-Aminoquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














